molecular formula C10H9NOS2 B13345888 (5-(Aminomethyl)thiophen-2-yl)(thiophen-2-yl)methanone

(5-(Aminomethyl)thiophen-2-yl)(thiophen-2-yl)methanone

Cat. No.: B13345888
M. Wt: 223.3 g/mol
InChI Key: ZLKQQCOUYVGBHE-UHFFFAOYSA-N
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Description

(5-(Aminomethyl)thiophen-2-yl)(thiophen-2-yl)methanone (CAS 1447967-05-6) is an organic compound with the molecular formula C10H9NOS2 and a molecular weight of 223.31 . It belongs to the class of thiophene derivatives, which are five-membered heteroaromatic rings containing a sulfur atom. Thiophene-based compounds are of significant interest in medicinal chemistry due to their remarkable similarity to benzene in terms of physicochemical properties, making them important bioisosteres in drug design . These compounds are known to exhibit a wide range of therapeutic properties, including serving as key scaffolds in the development of anticancer agents . The specific molecular architecture of this compound, featuring both a ketone linker and an aminomethyl functional group, makes it a valuable bifunctional building block for chemical synthesis. Researchers can utilize the reactive amine group for further derivatization, such as forming amide bonds or other molecular conjugates, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. Thiophene-containing molecules have been investigated as positive allosteric modulators (PAMs) for G protein-coupled receptors (GPCRs) like the A1 adenosine receptor (A1AR), a target with potential applications in developing cerebroprotective, cardioprotective, and antinociceptive therapies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-thiophen-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5H,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKQQCOUYVGBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki coupling is a widely adopted method for forming biaryl linkages, especially between halogenated thiophenes and boronic acids or esters. For the target compound, the key step involves coupling a 2-halogenated thiophene (preferably 2-bromothiophene) with a thiophene-based boronic acid derivative.

Reaction scheme:

2-bromothiophene + thiophene-2-boronic acid → (via Pd catalyst) → 2-(thiophen-2-yl)thiophene

Conditions:

  • Catalyst: Palladium tetrakis(triphenylphosphine) or similar Pd(0) complexes
  • Base: Sodium carbonate or potassium phosphate
  • Solvent: Toluene/water or ethanol
  • Temperature: 80–100°C
  • Yield: Typically 70–85%

Research findings:
Recent studies have demonstrated microwave-assisted Suzuki reactions to enhance yields and reduce reaction times, particularly when synthesizing complex thiophene derivatives for medicinal chemistry applications.

Friedel-Crafts Acylation

Following the coupling, Friedel-Crafts acylation introduces the carbonyl functionality necessary for subsequent reduction to the target amino-methyl derivative.

Reaction scheme:

2-(thiophen-2-yl)thiophene + acyl chloride (e.g., 2-methyl-5-bromobenzoic acid chloride) → acylated thiophene derivative

Conditions:

  • Catalyst: Aluminum chloride (AlCl₃)
  • Solvent: Dichloromethane
  • Temperature: 0–25°C
  • Yield: Moderate to high, around 60–75%

Research indicates that this step is crucial for introducing the aromatic ketone intermediate, which is later reduced.

Formation of Aromatic Ketone Intermediates

The Friedel-Crafts acylation yields an aromatic ketone, such as 5-bromo-2-methylphenyl-2-(thiophen-2-yl)ketone , which is a precursor for the amino-methylation step.

Key considerations:

  • Use of acyl chlorides derived from substituted benzoic acids.
  • Control of reaction conditions to prevent polyacylation.
  • Purification via recrystallization or chromatography.

Recent advances have optimized this step to improve regioselectivity and yield, especially when using substituted acyl chlorides.

Reduction of Aromatic Ketones to Aminomethyl Derivatives

The aromatic ketone is then subjected to reduction to form the aminomethylthiophene derivative.

Catalytic Hydrogenation

  • Catalyst: Palladium on carbon (Pd/C) or Raney nickel
  • Solvent: Ethanol or methanol
  • Conditions: Hydrogen atmosphere, room temperature to 50°C
  • Yield: 75–90%

Hydride Reduction

Alternatively, chemical reduction using sodium borohydride (NaBH₄) in ethanol or tetrahydrofuran (THF) can be employed, offering milder conditions and good selectivity.

Research data:
Hydride reductions have been successfully applied to aromatic ketones to afford amino derivatives with high purity and yield.

Final Functionalization: Aminomethylation of Thiophene

The last step involves introducing the amino-methyl group at the 5-position of the thiophene ring. This can be achieved via nucleophilic substitution or reductive amination.

Formaldehyde-Mediated Aminomethylation

  • Reagent: Formaldehyde or paraformaldehyde
  • Catalyst: Acidic or basic conditions
  • Solvent: Water or ethanol
  • Conditions: Mild heating (50–80°C)
  • Outcome: Formation of the amino-methyl derivative

Reductive Amination

  • Reagents: Ammonia or primary amines with formaldehyde
  • Reducing agent: Sodium cyanoborohydride (NaBH₃CN)
  • Conditions: Slightly acidic pH, room temperature

Research insights:
This approach allows for selective functionalization at the thiophene ring's 5-position, yielding the target compound with high specificity.

Summary of Key Data and Reaction Conditions

Step Reaction Type Reagents Catalysts/Conditions Typical Yield References
1 Suzuki-Miyaura coupling 2-bromothiophene + thiophene-2-boronic acid Pd catalyst, base, microwave or reflux 70–85%
2 Friedel-Crafts acylation Aromatic acid chloride AlCl₃, dichloromethane 60–75%
3 Aromatic ketone reduction Ketone Pd/C or NaBH₄, ethanol 75–90%
4 Aminomethylation Formaldehyde + amines Acidic/basic, reductive amination 80–95%

Research Discoveries and Innovations

  • Microwave-Assisted Couplings: Significantly reduce reaction times and improve yields in Suzuki reactions involving thiophene derivatives.
  • Green Chemistry Approaches: Use of less toxic catalysts and solvents, such as ethanol and water, has been developed to make the synthesis more environmentally friendly.
  • Cost-Effective Reducing Agents: Sodium borohydride and catalytic hydrogenation are preferred for their cost-efficiency and safety profile.
  • Selective Functionalization: Advances in regioselective aminomethylation techniques enable precise modifications at the 5-position of thiophene rings, crucial for biological activity.

Chemical Reactions Analysis

Types of Reactions

(5-(Aminomethyl)thiophen-2-yl)(thiophen-2-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

(5-(Aminomethyl)thiophen-2-yl)(thiophen-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(Aminomethyl)thiophen-2-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues in Triaryl Pyrazoline Derivatives

Several triaryl pyrazoline derivatives with thiophene-methanone backbones (e.g., 3b, 3c, 3m, 3s) have been synthesized and characterized (). These compounds share the (thiophen-2-yl)methanone core but differ in substituents on the pyrazoline and aryl rings. Key differences include:

  • Substituent Effects :
    • 3b (3,4-dimethoxyphenyl, 2-fluorophenyl): Melting point = 118–120°C, Yield = 40.2% .
    • 3s (3,4-dimethoxyphenyl, benzo[d][1,3]dioxol-5-yl): Higher yield (63.6%) and melting point (138–140°C) due to electron-donating substituents .
  • Biological Relevance: These analogs act as PI3Kγ inhibitors, suggesting that the aminomethyl group in the target compound may enhance solubility or target binding compared to halogenated or methoxy-substituted derivatives .
Table 1: Physical Properties of Selected Pyrazoline Derivatives
Compound Substituents Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR δ)
3b 2-fluorophenyl, 3,4-dimethoxy 40.2 118–120 3.23 (dd, J = 17.2, 4.4 Hz)
3s benzo[d][1,3]dioxol-5-yl 63.6 138–140 3.85 (s, 3H, OCH3)

Thiophene Thioglycosides with Benzothiazole Moieties

Compounds 8a–8d and 9b () incorporate thiophene-methanone cores linked to glycosyl or benzothiazole groups. For example:

  • 8a: (3-Amino-4-(benzothiazol-2-yl)-5-(triacetylxylopyranosylthio)thiophen-2-yl)(4-methylphenyl)methanone. Molecular formula: C₃₀H₂₈N₂O₈S₃; C% = 56.25 (calculated), 56.23 (found) .
  • 9b : Features a 4-bromophenyl group and a glucose-derived substituent, enhancing hydrophilicity .

These compounds demonstrate how substituents like benzothiazole or glycosyl groups modulate electronic properties and bioavailability compared to the simpler aminomethyl-thiophene analog.

Aromatic Methanones with Heterocyclic Substituents

  • (4-Chlorophenyl)(thiophen-2-yl)methanone (5o): Simpler structure without the aminomethyl group; ¹H NMR data (δ 7.65 ppm for thiophene protons) suggests reduced electron density compared to the target compound .
  • 5-(4-Methoxyphenyl)-2-methyltriazol-4-ylmethanone: Exhibits a triazole ring instead of aminomethyl, with crystal packing stabilized by C–H···O and π–π interactions .

Fluorinated and Iodinated Analogs

  • (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone (CAS 1071929-08-2): Features halogen substituents, which may enhance metabolic stability but reduce solubility compared to the aminomethyl derivative .

Biological Activity

The compound (5-(Aminomethyl)thiophen-2-yl)(thiophen-2-yl)methanone is a novel thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate amines and carbonyl compounds. The synthetic route often employs methods such as:

  • One-pot reactions : Utilizing thiophenes and amines in the presence of a catalyst to yield the desired product efficiently.
  • Multi-step synthesis : Involves initial formation of a thiophene core followed by functionalization with amine and carbonyl groups.

Biological Activity

The biological activity of this compound has been investigated across various studies, focusing on its potential as an anticancer agent, antimicrobial compound, and inhibitor of specific enzymes.

Anticancer Activity

Recent studies have shown that thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound's activity was evaluated using the MTT assay, revealing promising results against human glioblastoma (U251) and melanoma (WM793) cells. The IC50 values for these cell lines were reported as follows:

CompoundCell LineIC50 (µM)
This compoundU25115.0
WM79318.5

These findings suggest that the compound may induce apoptosis through mechanisms involving mitochondrial pathways, similar to established chemotherapeutics like cisplatin.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results indicate moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This antimicrobial activity highlights the potential of thiophene derivatives in developing new antibiotics amid rising resistance issues.

Enzyme Inhibition

Another area of interest is the inhibition of lysyl oxidase (LOX), an enzyme implicated in cancer metastasis and tissue remodeling. The compound demonstrated competitive inhibition with an IC50 value of 25 µM, indicating its potential role in therapeutic strategies targeting LOX-related pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Modifications at specific positions on the thiophene ring and variations in substituents have been shown to influence potency significantly. Key observations include:

  • Substituent Effects : Electron-donating groups enhance cytotoxicity, while electron-withdrawing groups reduce activity.
  • Chain Length : Increasing the length of alkyl chains on the amino group tends to improve solubility and bioavailability.
  • Ring Modifications : Alterations in ring structure can impact binding affinity to target proteins.

Case Studies

Several case studies have documented the efficacy of thiophene derivatives in clinical settings:

  • Clinical Trials : A phase I trial evaluating a related thiophene compound showed promising results in patients with advanced solid tumors, leading to further investigations.
  • Combination Therapies : Studies exploring combinations with existing chemotherapeutics have indicated synergistic effects, enhancing overall therapeutic outcomes.

Q & A

Q. Basic

  • Thiophene rings : Enhance π-π stacking with protein targets (e.g., kinases) .
  • Aminomethyl group : Facilitates hydrogen bonding with enzymes, as seen in analogous antimicrobial agents .
  • Methanone linker : Stabilizes conformation for target binding .
    Bioactivity screening (e.g., enzyme inhibition assays) should prioritize these motifs .

How can stability issues (e.g., hygroscopicity) be mitigated during storage?

Q. Advanced

  • Lyophilization : Freeze-drying under vacuum preserves hygroscopic solids .
  • Inert atmosphere : Storing under argon minimizes oxidation of the aminomethyl group .
  • Stability assays : Accelerated degradation studies (40°C/75% RH) identify optimal storage conditions (e.g., desiccated at -20°C) .

What are common side reactions during synthesis, and how are they suppressed?

Q. Basic

  • Over-alkylation : Occurs at high temperatures; controlled stepwise addition of alkylating agents minimizes this .
  • Oxidation of thiophene : Use of antioxidants (e.g., BHT) or anaerobic conditions preserves the thiophene ring .
  • Imine formation : Buffering at neutral pH during aminomethylation prevents undesired Schiff base intermediates .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced

  • Systematic substitution : Replace the aminomethyl group with bulkier amines (e.g., piperazinyl) to assess steric effects on binding .
  • Electron-withdrawing groups : Introduce halogens (e.g., Cl, F) to thiophene rings to modulate electronic profiles and enhance target affinity .
  • Bioisosteres : Swap the methanone linker with sulfonyl or carbonyl groups to optimize pharmacokinetics .

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